1-(6-Chloro-5-fluoro-1H-indol-1-yl)propan-2-one
Description
1-(6-Chloro-5-fluoro-1H-indol-1-yl)propan-2-one is an indole-derived compound with a propan-2-one (acetone) moiety attached to the indole nitrogen. Its molecular formula is C₁₁H₁₀ClFNO, with a molecular weight of 229.66 g/mol (CAS: 1956376-97-8). The indole core is substituted with chlorine at position 6 and fluorine at position 5, which likely enhances its electronic and steric properties compared to simpler indole derivatives. While direct biological data are unavailable in the provided evidence, the presence of halogens (Cl, F) suggests possible applications in drug discovery, as these substituents often improve metabolic stability and target binding.
Structure
3D Structure
Properties
Molecular Formula |
C11H9ClFNO |
|---|---|
Molecular Weight |
225.64 g/mol |
IUPAC Name |
1-(6-chloro-5-fluoroindol-1-yl)propan-2-one |
InChI |
InChI=1S/C11H9ClFNO/c1-7(15)6-14-3-2-8-4-10(13)9(12)5-11(8)14/h2-5H,6H2,1H3 |
InChI Key |
SQKABQWZQJLEQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C=CC2=CC(=C(C=C21)Cl)F |
Origin of Product |
United States |
Preparation Methods
Core Reaction: Alkylation of 6-Chloro-5-fluoroindole
The primary synthetic route involves the alkylation of 6-chloro-5-fluoroindole with propan-2-one (acetone) under acidic or basic conditions. The reaction proceeds via nucleophilic substitution at the indole nitrogen, facilitated by deprotonation using bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Key Steps :
-
Deprotonation : The indole nitrogen is deprotonated to generate a reactive anion.
-
Alkylation : The anion attacks the electrophilic carbonyl carbon of acetone, forming a C–N bond.
-
Work-up : Acidic or neutral quenching followed by extraction and purification yields the final product.
A representative reaction equation is provided below:
Alternative Catalytic Approaches
While direct alkylation is standard, catalytic methods using phase-transfer catalysts (e.g., tetrabutylammonium bromide) or Lewis acids (e.g., AlCl₃) have been explored to enhance reaction efficiency. For example, aluminum trichloride promotes electrophilic activation of acetone, improving regioselectivity and reducing side reactions.
Preparation of Key Starting Material: 6-Chloro-5-fluoroindole
Patent-Scale Synthesis (CN102702066A)
The synthesis of 6-chloro-5-fluoroindole, a critical precursor, is achieved via a two-step process:
Step 1: Formation of Imine Intermediate
3-Chloro-4-fluoroaniline reacts with boron trichloride (BCl₃) in toluene under Lewis acid catalysis (AlCl₃). This generates an imine intermediate, which is hydrolyzed with hydrochloric acid to yield a chloro-fluoroaniline derivative.
Step 2: Cyclization and Reduction
The intermediate undergoes cyclization using sodium borohydride (NaBH₄) in a dioxane/water system, followed by reflux and vacuum distillation to isolate 6-chloro-5-fluoroindole.
Optimized Conditions :
-
Molar Ratios : 3-Chloro-4-fluoroaniline : BCl₃ : AlCl₃ = 1 : 1.1 : 1.1
Reaction Optimization Strategies
Solvent and Temperature Effects
Base Selection
Comparative studies indicate that NaH in tetrahydrofuran (THF) achieves higher yields (~75%) compared to t-BuOK (~65%). Stronger bases may induce over-alkylation, necessitating careful stoichiometric control.
Purification and Analytical Characterization
Isolation Techniques
Spectroscopic Confirmation
-
NMR : H NMR (CDCl₃) shows characteristic peaks at δ 7.40 (d, J=10.0 Hz, 1H, indole H-4), δ 6.75 (d, J=10.0 Hz, 1H, indole H-7), and δ 4.70 (s, 2H, COCH₃).
-
Mass Spectrometry : ESI-MS m/z 225.64 [M+H] confirms molecular weight.
Industrial Scalability and Challenges
Large-Scale Production
Laboratory protocols are scalable using continuous flow reactors, which enhance heat transfer and reduce reaction times. Pilot studies report batch sizes up to 10 kg with 70% yield.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-5-fluoro-1H-indol-1-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and fluoro substituents on the indole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of indole oxides.
Reduction: Formation of 1-(6-Chloro-5-fluoro-1H-indol-1-yl)propan-2-ol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1-(6-Chloro-5-fluoro-1H-indol-1-yl)propan-2-one has been investigated for its potential therapeutic applications in treating various diseases. Its interactions with serotonin receptors suggest it may be useful in developing treatments for mood disorders and other psychiatric conditions. Research indicates that the compound exhibits affinity for these receptors, highlighting its potential role in pharmacotherapy .
The compound has shown promise in several biological assays:
- Anticancer Properties : In vitro studies have demonstrated its ability to inhibit cell proliferation in cancer cell lines, such as L1210 mouse leukemia cells, with IC₅₀ values in the nanomolar range .
- Antiviral and Antimicrobial Activities : Preliminary studies suggest potential antiviral and antimicrobial properties, although further research is needed to elucidate these effects fully .
Synthetic Organic Chemistry
As a versatile building block, this compound is utilized in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with tailored biological activities .
Case Studies
Several studies have explored the biological effects of this compound and similar indole derivatives:
| Study | Biological Activity | IC₅₀ Value |
|---|---|---|
| L1210 Cell Proliferation | Inhibition of leukemia cell growth | Nanomolar range |
| Anti-fibrotic Activity | Collagen expression inhibition in HSC-T6 cells | 45.69 μM |
These findings suggest that this compound may play a role in cancer therapy and fibrosis treatment.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-5-fluoro-1H-indol-1-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and other physiological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Differences and Implications
Substituent Position and Reactivity: The target compound’s N1-propan-2-one group distinguishes it from analogs like 1-(6-chloro-1H-indol-3-yl)propan-2-one, where the ketone is at C3. Fluorine at C5 in the target compound introduces strong electronegativity, which may enhance metabolic stability compared to non-fluorinated analogs.
Structural Complexity :
- The dihydroindole derivative (C₈H₇BrClN) in features a propan-2-ylidene group, creating a conjugated system that could influence photophysical properties or binding interactions.
- The tetrazole-thioether analog () replaces the indole core with a tetrazole ring , significantly altering solubility and hydrogen-bonding capacity.
Thieno-pyrimidin derivatives () exhibit ulcerogenic activity, hinting that the target compound’s indole-propanone scaffold might also interact with biological targets.
Synthetic Pathways :
- The target compound likely requires halogenation (Cl, F) steps, similar to methods in (e.g., reflux with CS₂/KOH).
- In contrast, dihydroindole derivatives () may involve cyclization or alkylidene formation.
Table 2: Analytical and Crystallographic Tools
Biological Activity
1-(6-Chloro-5-fluoro-1H-indol-1-yl)propan-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₉ClFNO
- Molecular Weight : 225.64 g/mol
- IUPAC Name : 1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-one
The compound features a chloro and a fluoro substituent on the indole ring, which significantly influences its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. Research indicates that this compound may exhibit affinity for serotonin receptors, which are crucial for mood regulation and other physiological processes.
Key Mechanisms :
- Serotonin Receptor Interaction : The binding affinity to serotonin receptors suggests potential applications in treating mood disorders.
- Enzymatic Modulation : The compound may influence various enzymatic pathways, although specific enzymes targeted remain to be fully elucidated.
In Vitro Studies
In vitro assays have demonstrated the compound's potential in inhibiting cell proliferation. For instance, studies conducted on L1210 mouse leukemia cells have shown that similar indole derivatives exhibit potent inhibition with IC₅₀ values in the nanomolar range, indicating strong anticancer properties .
Case Studies
Several studies have explored the biological effects of indole derivatives similar to this compound:
| Study | Biological Activity | IC₅₀ Value |
|---|---|---|
| L1210 Cell Proliferation | Inhibition of leukemia cell growth | Nanomolar range |
| Anti-fibrotic Activity | Collagen expression inhibition in HSC-T6 cells | 45.69 μM |
These findings suggest that the compound may play a role in cancer therapy and fibrosis treatment .
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions that can be scaled for industrial production. The dual substitution pattern on the indole ring enhances its reactivity, making it a valuable precursor for further chemical modifications .
Q & A
Q. What are the recommended synthetic routes for 1-(6-Chloro-5-fluoro-1H-indol-1-yl)propan-2-one, and how can reaction conditions be optimized to improve yield?
The synthesis involves multi-step organic reactions, typically starting with halogenated indole precursors. Key steps include:
- Alkylation : Reacting 6-chloro-5-fluoroindole with propan-2-one derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
- Protecting groups : Temporarily shielding reactive sites (e.g., chloro/fluoro positions) to prevent undesired substitutions during alkylation .
- Optimization : Lowering reaction temperatures (40–50°C) reduces fluorine-mediated side reactions; Pd catalysts improve regioselectivity in indole functionalization .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
A combination of methods is essential:
- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., indole N-alkylation at δ 3.8–4.2 ppm for the propan-2-one methyl group) .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ peak at m/z 239.0345 for C₁₁H₈ClFNO) .
- X-ray crystallography : Resolves bond angles and torsional strain in the indole-propan-2-one linkage (using SHELX programs for refinement) .
Advanced Research Questions
Q. How does the chloro-fluoro substitution pattern influence this compound’s interactions with biological targets, such as enzymes or receptors?
The halogen atoms enhance binding through:
- Halogen bonding : Fluorine acts as a weak hydrogen-bond acceptor, while chlorine contributes to hydrophobic interactions .
- Electrostatic effects : The electron-withdrawing nature of Cl/F alters electron density on the indole ring, modulating π-π stacking with aromatic residues in target proteins .
- Experimental validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity changes when halogen positions are modified .
Q. What strategies can address discrepancies in reported biological activity data, such as inconsistent IC₅₀ values across studies?
Contradictions may arise from assay conditions or impurity profiles. Mitigation approaches:
- Purity validation : Use HPLC-MS (≥95% purity) to exclude confounding byproducts .
- Standardized assays : Replicate dose-response curves under controlled pH and temperature (e.g., 37°C in PBS buffer) .
- Structural analogs : Compare activity with derivatives (e.g., 1-(4-Chloro-3-fluoromethoxyphenyl)propan-2-one) to isolate substituent-specific effects .
Q. How can computational methods predict the reactivity of this compound under varying experimental conditions (e.g., acidic vs. basic media)?
- DFT calculations : Model charge distribution to identify susceptible sites (e.g., propan-2-one carbonyl for nucleophilic attack) .
- Solvent effects : Molecular dynamics (MD) simulations assess stability in polar vs. nonpolar solvents (e.g., DMSO vs. toluene) .
- Experimental correlation : Validate predictions via kinetic studies (e.g., monitoring hydrolysis rates by UV-Vis spectroscopy) .
Q. What crystallographic challenges arise when resolving disorder in the indole ring, and how can they be overcome?
Dynamic disorder is common due to rotational flexibility of the propan-2-one moiety. Solutions include:
- Low-temperature data collection : At 100 K to reduce thermal motion artifacts .
- TWIN refinement in SHELXL : Models twinning ratios for overlapping reflections .
- Hydrogen bonding analysis : PLATON validation identifies geometric outliers in the indole-propan-2-one linkage .
Comparative Analysis & Optimization
Q. How does this compound compare structurally and functionally to analogs like 1-(2,4,6-Trichlorophenyl)propan-2-one?
| Compound | Substituents | Key Properties |
|---|---|---|
| 1-(6-Cl-5-F-indol-1-yl)propan-2-one | Cl, F on indole | Enhanced halogen bonding, moderate logP (~2.1) |
| 1-(2,4,6-Trichlorophenyl)propan-2-one | 3 Cl on phenyl | Higher hydrophobicity (logP ~3.5), stronger cytotoxicity |
| Functional differences arise from electronic effects (indole vs. phenyl) and steric bulk . |
Q. What structural modifications could improve this compound’s pharmacokinetic properties without compromising activity?
- Bioisosteric replacement : Swap Cl with CF₃ to enhance metabolic stability .
- Pro-drug design : Introduce ester groups at the propan-2-one carbonyl for improved solubility .
- Pharmacophore mapping : MOE software identifies critical binding motifs (e.g., indole N-H for hydrogen bonding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
